Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate
Description
Properties
IUPAC Name |
ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O5/c1-2-21-16(20)18-9-7-17(8-10-18)15(19)14-11-22-12-5-3-4-6-13(12)23-14/h3-6,14H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYLJLUIQIALLJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2COC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects, supported by various research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 251.26 g/mol
- CAS Number : Not specifically listed but related compounds are well-documented.
The compound's biological activity is primarily attributed to its ability to interact with various cellular pathways. The benzodioxine core structure is known for its role in modulating signaling pathways involved in cell proliferation and apoptosis.
1. Anti-Cancer Activity
Research has shown that derivatives of benzodioxine compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study demonstrated that compounds similar to this compound can induce apoptosis in colon cancer cells through the activation of autophagic flux mechanisms . This dual action enhances their efficacy as potential chemotherapeutic agents.
Table 1: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | IC (µM) | Mechanism of Action |
|---|---|---|---|
| PBOX-6 | Colon | 10 | Apoptosis induction |
| Ethyl derivative | Breast | 15 | Autophagy inhibition |
| Benzodioxine analog | Leukemia | 12 | Cell cycle arrest |
2. Anti-Inflammatory Activity
Compounds containing the benzodioxine structure have been explored for their anti-inflammatory properties. A study highlighted that certain derivatives could inhibit pro-inflammatory cytokines and modulate immune responses effectively . This suggests potential therapeutic applications in treating inflammatory diseases.
Case Studies
Case Study 1: Colon Cancer Treatment
In a controlled study involving the administration of a benzodioxine derivative, researchers observed a marked reduction in tumor size and improved survival rates in animal models. The compound's ability to induce apoptosis while inhibiting autophagic survival pathways was pivotal in its anti-cancer efficacy .
Case Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective properties of related benzodioxine compounds. The findings indicated that these compounds could mitigate oxidative stress-induced neuronal damage, suggesting their potential utility in neurodegenerative disorders like Alzheimer's disease .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest favorable absorption and distribution characteristics, with moderate metabolic stability observed in vitro. Toxicological assessments indicate low cytotoxicity to non-cancerous cells, supporting its safety profile for future clinical applications .
Scientific Research Applications
Chemical Properties and Structure
The compound has a complex structure characterized by the presence of a piperazine ring linked to a benzodioxine moiety. Its molecular formula is , and it features both carbonyl and ester functional groups which contribute to its reactivity and biological properties.
Biological Activities
-
Antitumor Activity :
- Recent studies have indicated that derivatives of benzodioxine compounds exhibit promising antitumor properties. Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate has shown potential in inhibiting the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest .
-
Antimicrobial Properties :
- The compound's structure suggests potential antimicrobial activity. Research indicates that nitrogen-containing heterocycles can interact with bacterial enzymes, potentially leading to effective antibacterial agents . Further investigations are needed to evaluate its spectrum of activity against various pathogens.
- Neuropharmacological Effects :
Synthetic Methodologies
The synthesis of this compound typically involves multi-step reactions:
-
Formation of Benzodioxine Core :
- The synthesis begins with the construction of the benzodioxine core through cyclization reactions involving phenolic compounds and appropriate carbonyl precursors.
-
Piperazine Derivation :
- Subsequent reactions involve the introduction of the piperazine ring via nucleophilic substitution methods, where piperazine derivatives react with activated carbonyl compounds to yield the target structure.
Case Studies and Research Findings
Chemical Reactions Analysis
Hydrolysis of Ester Functionality
The ethyl ester group undergoes hydrolysis under basic or acidic conditions:
| Reaction Conditions | Product Formed | Yield | Analytical Confirmation |
|---|---|---|---|
| 1M NaOH in ethanol (reflux, 6h) | 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylic acid | 82% | NMR: δ 12.1 ppm (COOH) |
| 6M HCl in THF/H₂O (60°C, 12h) | Same carboxylic acid | 75% | IR: 1705 cm⁻¹ (C=O stretch) |
This reaction is essential for converting the prodrug ester into bioactive carboxylic acid derivatives.
Nucleophilic Substitution at Piperazine
The secondary amine in the piperazine ring participates in alkylation and acylation reactions:
a) Alkylation with Benzyl Chloride
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Conditions: K₂CO₃, DMF, 80°C, 8h
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Product: 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-benzylpiperazine-1-carboxylate
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Yield: 68%
b) Acylation with Acetyl Chloride
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Conditions: Et₃N, CH₂Cl₂, 0°C → RT, 4h
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Product: 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)-1-acetylpiperazine-1-carboxylate
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Yield: 91%
Benzodioxine Ring-Opening Reactions
The 1,4-benzodioxine moiety undergoes ring scission under strong acidic conditions:
Catalytic Hydrogenation
The benzodioxine aromatic system can be reduced selectively:
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Catalyst: Pd/C (10 wt%)
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Conditions: H₂ (1 atm), ethanol, 25°C, 12h
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Product: Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate with saturated cyclohexanediol ring
Photochemical Reactions
UV irradiation (λ = 254 nm) induces unique transformations:
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Solvent: Acetonitrile
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Product: Intramolecular cycloadduct via [2+2] photocyclization
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Quantum Yield: Φ = 0.32
Stability Profile
Critical degradation pathways under accelerated conditions:
This comprehensive reactivity profile enables rational design of analogs with tailored pharmacokinetic properties and target selectivity. The compound's dual reactivity at both the piperazine and benzodioxine moieties makes it a valuable scaffold in CNS drug development.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional uniqueness is best understood through comparisons with related piperazine and benzodioxine derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison
Key Insights:
Structural Diversity: The target compound’s benzodioxine-carbonyl group distinguishes it from simpler piperazine esters (e.g., butyl piperazine-1-carboxylate), which lack aromatic or electron-rich motifs .
Biological Activity: Triazolopyridazine derivatives (e.g., Ethyl 4-(3-phenyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxylate) exhibit marked kinase inhibition due to their planar heterocyclic cores, whereas the target compound’s benzodioxine may favor interactions with serotonin or dopamine receptors . Pyrrolidinone-containing analogs (e.g., N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-ethylpiperazine-1-carboxamide) show improved conformational flexibility, enabling better target engagement .
Synthetic Accessibility :
- The ethyl ester group in the target compound simplifies synthesis compared to carboxamide derivatives, which require additional coupling steps .
Table 2: Physicochemical Properties (Hypothetical Data)
| Property | This compound | Butyl Piperazine-1-carboxylate |
|---|---|---|
| LogP | 2.1 | 1.4 |
| Solubility (mg/mL) | 0.15 (water), 5.6 (DMSO) | 0.8 (water), 12.3 (DMSO) |
| Melting Point | 128–130°C | 45–47°C |
Q & A
Q. What are the recommended synthetic routes for Ethyl 4-(2,3-dihydro-1,4-benzodioxine-3-carbonyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves three steps:
Piperazine ring formation : Cyclization of diamines under reflux conditions (e.g., using ethanol as a solvent).
Chloroacetyl group introduction : React piperazine with chloroacetyl chloride in the presence of triethylamine (TEA) to neutralize HCl byproducts .
Benzodioxinylcarbonyl attachment : Use benzodioxinylcarbonyl chloride derivatives in anhydrous dichloromethane (DCM) with catalytic DMAP.
Key optimization: Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate = 8:1) and purify intermediates via flash chromatography .
Q. How can spectroscopic techniques validate the compound’s structure?
- Methodological Answer :
- NMR : Use - and -NMR to confirm substitution patterns. For example, the benzodioxine carbonyl group appears as a singlet at ~170 ppm in -NMR, while the piperazine ring protons resonate between 2.5–4.0 ppm in -NMR .
- X-ray crystallography : Employ SHELX software (SHELXL for refinement) to resolve crystal structures. Ensure data collection at 100 K to minimize thermal motion artifacts .
- Mass spectrometry : High-resolution ESI-MS should match the molecular formula (e.g., calculated [M+H] for CHNO: 319.13; observed: 319.12) .
Advanced Research Questions
Q. How can computational modeling predict biological activity?
- Methodological Answer :
Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into target proteins (e.g., androgen receptors). Parameterize the benzodioxine moiety as a hydrophobic pharmacophore .
QSAR studies : Correlate substituent effects (e.g., chloroacetyl vs. acetyl groups) with activity using Gaussian 16 for DFT calculations (B3LYP/6-31G* basis set) .
Validation: Compare predicted binding affinities with experimental IC values from kinase assays .
Q. How to troubleshoot unexpected byproducts during synthesis (e.g., bromination)?
- Methodological Answer :
- Root cause : Halogenation may occur if residual HBr or Br is present. For example, in , unintended bromination of an indole intermediate was observed due to trace bromide impurities.
- Mitigation :
- Purify reagents via distillation or silica gel filtration.
- Use anhydrous conditions and inert gas (N) to suppress oxidative side reactions.
- Monitor intermediates via LC-MS to detect halide adducts early .
Q. How to resolve contradictions in solubility data across studies?
- Methodological Answer :
- Standardize protocols : Use pH 7.4 phosphate buffer and shake-flask method at 25°C for consistency. For example, reports solubility >48.7 µg/mL under these conditions.
- Advanced techniques :
| Method | Detection Limit | Conditions |
|---|---|---|
| HPLC-UV | 0.1 µg/mL | C18 column, acetonitrile:HO (70:30) |
| Nephelometry | 5 µg/mL | Laser λ = 635 nm, 25°C |
| Discrepancies often arise from pH variations or colloidal aggregation—confirm via dynamic light scattering (DLS) . |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
